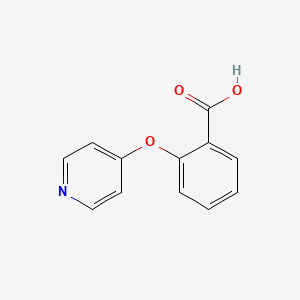

2-(Pyridin-4-yloxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide 2-(pyridin-4-yloxy)benzoïque : est un composé organique qui présente une partie acide benzoïque liée à un cycle pyridine par une liaison éther

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 2-(pyridin-4-yloxy)benzoïque implique généralement la réaction de l'acide 4-hydroxybenzoïque avec la 4-chloropyridine en milieu basique. La réaction se déroule par un mécanisme de substitution nucléophile aromatique, où le groupe hydroxyle de l'acide benzoïque attaque la chloropyridine, conduisant à la formation de la liaison éther.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'acide 2-(pyridin-4-yloxy)benzoïque ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction telles que la température, le solvant et le catalyseur afin d'assurer un rendement élevé et une pureté du produit.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-(pyridin-4-yloxy)benzoïque peut subir diverses réactions chimiques, notamment :

Oxydation : La partie acide benzoïque peut être oxydée pour former les dérivés carboxylates correspondants.

Réduction : Le cycle pyridine peut être réduit dans des conditions spécifiques pour former des dérivés de pipéridine.

Substitution : Le composé peut participer à des réactions de substitution électrophile aromatique, en particulier sur le cycle pyridine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le dihydrogène (H2) en présence d'un catalyseur peuvent être utilisés.

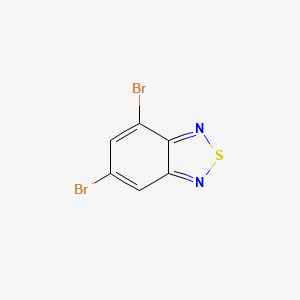

Substitution : Des réactifs électrophiles comme le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés carboxylates.

Réduction : Dérivés de pipéridine.

Substitution : Dérivés halogénés ou nitrés du cycle pyridine.

4. Applications de la recherche scientifique

Chimie : L'acide 2-(pyridin-4-yloxy)benzoïque est utilisé comme brique de base en synthèse organique

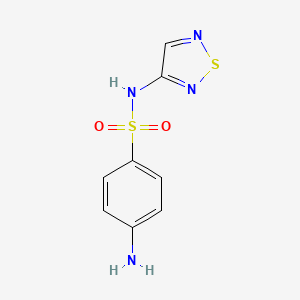

Biologie et médecine : Le composé a montré un potentiel en chimie médicinale comme échafaudage pour le développement de médicaments. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour le développement d'agents antimicrobiens et antiviraux .

Industrie : Dans le secteur industriel, l'acide 2-(pyridin-4-yloxy)benzoïque peut être utilisé dans la synthèse de polymères et d'autres matériaux avancés. Ses propriétés structurelles contribuent à la stabilité et à la fonctionnalité de ces matériaux.

5. Mécanisme d'action

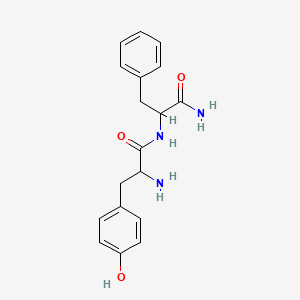

Le mécanisme d'action de l'acide 2-(pyridin-4-yloxy)benzoïque dans les systèmes biologiques implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente .

Applications De Recherche Scientifique

Chemistry: 2-(Pyridin-4-yloxy)benzoic acid is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial and antiviral agents .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its structural properties contribute to the stability and functionality of these materials.

Mécanisme D'action

The mechanism of action of 2-(Pyridin-4-yloxy)benzoic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide 4-(pyridin-2-yloxy)benzoïque

- Acide 4-(pyridin-4-yl)benzoïque

Comparaison : L'acide 2-(pyridin-4-yloxy)benzoïque est unique en raison de la position de la liaison éther, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Comparé à ses isomères, ce composé peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un candidat précieux pour des applications spécifiques dans le développement de médicaments et la science des matériaux .

Propriétés

Formule moléculaire |

C12H9NO3 |

|---|---|

Poids moléculaire |

215.20 g/mol |

Nom IUPAC |

2-pyridin-4-yloxybenzoic acid |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-8H,(H,14,15) |

Clé InChI |

NDVHHTOLGZMAOK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=NC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)